

An In-depth Technical Guide to 2-Bibenzylcarboxylic Acid (CAS 4890-85-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bibenzylcarboxylic Acid

Cat. No.: B177181

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bibenzylcarboxylic acid, also known as 2-(2-phenylethyl)benzoic acid, is an aromatic carboxylic acid with the chemical formula $C_{15}H_{14}O_2$. This white to off-white crystalline solid holds significance as a key intermediate in the synthesis of various organic compounds, most notably the tricyclic antidepressant Amitriptyline.^{[1][2]} Its structural features, comprising a benzoic acid moiety linked to a phenylethyl group, provide a versatile scaffold for chemical modifications, making it a compound of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bibenzylcarboxylic acid** is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

Property	Value	Reference(s)
CAS Number	4890-85-1	[2] [3]
Molecular Formula	C ₁₅ H ₁₄ O ₂	[3]
Molecular Weight	226.27 g/mol	[3]
Appearance	White to off-white crystalline powder	
Melting Point	127-132 °C	
Boiling Point	259 °C	
Density	1.157 g/cm ³ (estimate)	[4]
pKa	4.08 ± 0.36 (Predicted)	
Storage Temperature	2-8°C	

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Bibenzylcarboxylic Acid** is not readily available in public databases. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzene rings, the methylene (-CH₂-) protons of the ethyl bridge, and the acidic proton of the carboxylic acid group. The aromatic protons would likely appear in the range of 7.0-8.0 ppm. The methylene protons would appear as two triplets in the range of 2.5-3.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.
- ¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic acid carbon (around 170-180 ppm), the aromatic carbons (in the range of 120-140 ppm), and the two methylene carbons of the ethyl bridge (typically in the range of 30-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bibenzylcarboxylic acid** would be characterized by:

- A broad O-H stretching vibration from the carboxylic acid group in the region of 2500-3300 cm^{-1} .
- A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, typically around 1700 cm^{-1} .
- C-H stretching vibrations from the aromatic rings and the ethyl bridge, usually above and below 3000 cm^{-1} , respectively.
- C=C stretching vibrations from the aromatic rings in the 1450-1600 cm^{-1} region.
- C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M^+) at $\text{m/z} = 226$. Fragmentation would likely involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at $\text{m/z} = 181$, and other characteristic cleavages of the bibenzyl structure.

Synthesis

A common method for the preparation of **2-Bibenzylcarboxylic acid** involves the hydrogenation of sodium o-phenylacetyl benzoate.

Experimental Protocol: Synthesis from Sodium o-phenylacetyl benzoate

Materials:

- Sodium o-phenylacetyl benzoate
- Purified water

- Special catalyst (comprising 90-99% nano nickel, 0.3-3.0% cobalt, 0.2-2.0% aluminum, 0.3-2.0% iron, and 0.2-2.0% silicon)[5]
- High-pressure reaction kettle
- Nitrogen gas
- Hydrogen gas
- Hydrochloric acid

Procedure:[5]

- In a high-pressure reaction kettle, sequentially add sodium o-phenylacetyl benzoate, purified water, and the special catalyst in a weight ratio of 1:4:0.02.
- Seal the reaction kettle and displace the air with nitrogen gas.
- Introduce hydrogen gas to a pressure of 5 kg/cm².
- Begin stirring and heat the mixture to 40°C.
- Allow the temperature to rise to 50°C, then open the cooling water to maintain the temperature.
- Continue the hydrogenation at a hydrogen pressure of 2-4 kg/cm² until hydrogen uptake ceases.
- Monitor the reaction by sampling and analysis. Once the content of the starting material is less than 0.1%, stop the reaction.
- Release the pressure and discharge the reaction mixture.
- Filter the mixture to remove the catalyst.
- Acidify the filtrate with hydrochloric acid to a pH of 1-2 to precipitate the product.
- Filter the precipitate, wash with water, and dry to obtain **2-Bibenzylcarboxylic acid**.

This method reports a product yield of up to 98% and a purity of greater than 99%.[5]

[Click to download full resolution via product page](#)

Synthesis workflow for **2-Bibenzylcarboxylic Acid**.

Biological Activity and Applications

The primary documented application of **2-Bibenzylcarboxylic acid** is its role as a key intermediate in the synthesis of Amitriptyline, a widely used tricyclic antidepressant.[1][2] Amitriptyline functions by inhibiting the reuptake of serotonin and norepinephrine in the brain.

The synthetic pathway from **2-Bibenzylcarboxylic acid** to Amitriptyline typically involves several steps, including reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent reaction with a dimethylaminopropyl Grignard reagent, followed by cyclization.

[Click to download full resolution via product page](#)

General pathway from **2-Bibenzylcarboxylic Acid** to Amitriptyline.

Currently, there is a lack of publicly available data on the specific biological activities or pharmacological effects of **2-Bibenzylcarboxylic acid** itself. Further research is warranted to explore its potential as a bioactive molecule, considering its structural similarity to other compounds with known pharmacological properties.

Safety and Handling

2-Bibenzylcarboxylic acid is classified as an irritant. It may cause eye, skin, and respiratory tract irritation. Standard laboratory safety precautions should be followed when handling this

compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

2-Bibenzylcarboxylic acid is a valuable synthetic intermediate with established importance in the pharmaceutical industry, particularly in the production of Amitriptyline. While its physicochemical properties are reasonably well-documented, a significant gap exists in the public domain regarding its detailed spectroscopic characterization and its own potential biological activities. This technical guide consolidates the available information and highlights the need for further research to fully elucidate the properties and potential applications of this compound, which could open new avenues for its use in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chembk.com [chembk.com]
- 2. 2-Bibenzylcarboxylic acid CAS#: 4890-85-1 [chemicalbook.com]
- 3. 2-(2-PHENYLETHYL)BENZOIC ACID | CAS 4890-85-1 [matrix-fine-chemicals.com]
- 4. bocsci.com [bocsci.com]
- 5. CN104030917A - Preparation method of amitriptyline hydrochloride intermediate o-phenethyl benzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bibenzylcarboxylic Acid (CAS 4890-85-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177181#2-bibenzylcarboxylic-acid-cas-4890-85-1-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com